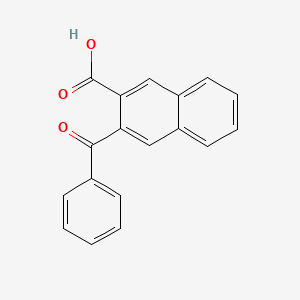

3-Benzoyl-2-naphthoic acid

Description

Contextual Significance within Naphthoic Acid Derivative Research

Naphthoic acid derivatives represent a significant class of compounds in chemical research, with wide-ranging applications in medicinal chemistry, materials science, and organic synthesis. The naphthalene (B1677914) core provides a rigid and versatile scaffold that can be functionalized to create a variety of molecules with specific properties.

Research into naphthoic acid derivatives has yielded compounds with notable biological activities. For instance, derivatives of 3-hydroxy-2-naphthoic acid have been investigated for their potential as antibacterial agents and are used in the synthesis of dyes and pigments. aablocks.comresearchgate.net Specifically, the anilides of 3-hydroxy-2-naphthoic acid are of interest for creating azo pigments. ucj.org.ua Furthermore, some derivatives have been explored as fluorescent probes for detecting specific analytes. chemicalbook.com For example, a derivative of 3-amino-2-naphthoic acid has been developed into a "turn-on" fluorescence probe for the detection of cyanate. chemicalbook.com

The versatility of the naphthoic acid structure is also evident in its use as a precursor in the synthesis of complex organic molecules. chemicalbook.comresearchgate.net For example, 3-amino-2-naphthoic acid is described as an unnatural aromatic amino acid that can be used to manufacture more complex compounds, including hybrid natural products. chemicalbook.com The study of the photophysical properties of various naphthoic acid derivatives, such as 1-hydroxy-2-naphthoic acid, contributes to the understanding of processes like excited-state intramolecular proton transfer, which is crucial for the development of molecular sensors and light-emitting materials. nih.gov The general utility of naphthoic acids as building blocks is a cornerstone of their importance in organic synthesis. cymitquimica.comnsf.gov

Scope and Relevance of Academic Inquiry into the Chemical Compound

Academic inquiry into 3-Benzoyl-2-naphthoic acid itself appears to be focused on its role as a chemical intermediate and a member of the broader class of naphthoic acids, rather than on its specific end-use applications. The compound is cataloged in various chemical databases, and its fundamental properties have been documented. ncats.iochemsrc.com

The synthesis of this compound can be achieved through methods such as the Friedel-Crafts acylation of benzene (B151609) with 2,3-naphthalenedicarboxylic anhydride. This positions the compound as a potential precursor for the synthesis of more complex molecules. While extensive research on the direct applications of this compound is not widely published, its structural components—the naphthalene ring, the carboxylic acid group, and the benzoyl moiety—are all features of significant interest in contemporary chemical research.

The primary relevance of academic inquiry into this compound lies in its potential as a building block for creating larger, more functionalized molecules. The presence of the ketone and carboxylic acid functional groups allows for a range of subsequent chemical transformations, making it a potentially valuable, though not widely studied, tool for synthetic chemists.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C18H12O3 |

| Molecular Weight | 276.286 g/mol ncats.io |

| CAS Number | 38119-08-3 chemsrc.com |

| Appearance | Solid (predicted) |

| Boiling Point | 497.8°C at 760 mmHg |

| Flash Point | 269°C |

| Density | 1.289 g/cm³ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

38119-08-3 |

|---|---|

Molecular Formula |

C18H12O3 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

3-benzoylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C18H12O3/c19-17(12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)11-16(15)18(20)21/h1-11H,(H,20,21) |

InChI Key |

GDYNSPPOLCIHSP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2C(=O)O |

Other CAS No. |

38119-08-3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoyl 2 Naphthoic Acid and Analogues

Direct Synthesis Approaches to 3-Benzoyl-2-naphthoic Acid

The most direct reported synthesis of this compound involves the Friedel-Crafts acylation of benzene (B151609) with 2,3-naphthalenedicarboxylic anhydride. chemicalbook.comkaimosi.com This method provides a straightforward route to the target molecule by forming the key benzoyl substituent in a single step.

Another approach involves the cyclization of α-arylidene β-benzoyl propionic acids. For instance, 1-phenyl naphthoic acid and its derivatives can be synthesized from α-arylidene β-benzoyl propionic acid using catalysts like concentrated sulfuric acid or, in a greener approach, a recyclable Zeolite H-Beta catalyst. researchgate.net This method proceeds through the cyclization and subsequent aromatization to form the naphthalene (B1677914) core. researchgate.net

Multicomponent Reaction Sequences for Naphthoic Acid Derivatives

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like naphthoic acid derivatives in a single pot, enhancing synthetic efficiency by minimizing intermediate isolation steps. researchgate.netresearchgate.net A notable example is the one-pot, three-component reaction between 3-hydroxy-2-naphthoic acid, various aromatic aldehydes, and acetonitrile (B52724) in the presence of chlorosulfonic acid, which yields 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acids in high yields. researchgate.net Similarly, MCRs involving 2-naphthol, aldehydes, and other nucleophiles have been developed to create diverse scaffolds. chemicalpapers.comscispace.com

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org This reaction is frequently employed as a key step in domino sequences for the synthesis of substituted naphthalenes and related heterocycles. acs.org For example, a Knoevenagel condensation followed by a Michael addition and cyclization can produce highly functionalized carbazole (B46965) derivatives from starting materials like 2,3,4,9-tetrahydrocarbazol-1-one and malononitrile (B47326). chemicalbook.com

The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org Syntheses of α-naphthols have been achieved via Knoevenagel condensation of diphenylethanal with active methylene (B1212753) compounds like diethyl malonate, catalyzed by molecular sieves. rsc.org

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a widely used method for forming carbon-carbon bonds. wikipedia.org In the context of naphthoic acid analogues, this reaction is often part of a domino sequence. An oxy-Michael addition followed by cyclization between naphthols and α,β-unsaturated carbonyl compounds, promoted by a base like potassium carbonate, provides an effective route to naphthopyran skeletons. mdpi.com

Furthermore, domino reactions combining Knoevenagel condensation with a Michael addition are powerful tools. A pseudo-multicomponent reaction involving 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile, and an aldehyde proceeds through a Knoevenagel–Michael addition-cyclization sequence to form complex carbazole structures. chemicalbook.com

Catalytic Transformations in the Synthesis of Related Benzoylated Naphthoic Acid Scaffolds

Catalysis plays a pivotal role in the synthesis of benzoylated naphthoic acid structures, offering routes that are often more efficient and selective than stoichiometric methods. Various metal-based and organocatalytic systems have been developed for this purpose. For instance, ruthenium-catalyzed C–H activation and [2+2+2] benzannulation of phthalic acids with alkynes under air provides an atom-economical synthesis of multisubstituted 1-naphthoic acids. acs.org Palladium-catalyzed oxidative cross-coupling reactions have also been employed to construct complex heterocyclic systems based on the naphthoic acid framework. cnr.it

Phosphorus(III) compounds, such as phosphorus trichloride (B1173362) and phosphorous acid, have been identified as highly effective catalysts for the acylation of anilines with 3-hydroxy-2-naphthoic acid to produce the corresponding anilides. ucj.org.uaresearchgate.netucj.org.ua These catalysts operate under relatively mild conditions, for example, in boiling ortho-xylene (145-147°C), to give nearly quantitative yields. researchgate.netgrafiati.com The catalytic activity is specific to P(III) compounds, as P(V) compounds show little to no activity. researchgate.netucj.org.ua The mechanism is proposed to proceed via two routes: a rapid formation of the acid chloride and a slower route where phosphorous acid, formed from PCl₃, acts as the true catalyst. researchgate.netucj.org.ua

Titanium(IV) compounds like titanium tetrachloride and tetrabutoxytitanium have also been explored as catalysts for these types of acylations. ucj.org.ua While effective for non-hydroxylated benzoic and naphthoic acids, their catalytic activity is significantly inhibited in the case of 3-hydroxy-2-naphthoic acid, particularly in solvents like ortho-xylene. ucj.org.uaresearchgate.net This inhibition is attributed to the interaction between the Ti(IV) center and the hydroxyl group of the naphthoic acid. ucj.org.uaresearchgate.net

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired products. In the synthesis of 3-hydroxy-2-naphthoic acid anilide catalyzed by P(III) compounds, solvent choice has a significant impact. ucj.org.ua While the reaction proceeds in various non-polar solvents, ortho-xylene and ortho-chlorotoluene, with boiling points of 146°C and 156°C respectively, were found to be the most suitable, affording product yields of up to 98%. ucj.org.ua

Derivatization from Precursor Naphthoic Acids (e.g., from 3-Hydroxy-2-naphthoic acid)

The synthesis of this compound and its analogues can be achieved through the chemical modification of readily available naphthoic acid precursors. A key starting material for such transformations is 3-hydroxy-2-naphthoic acid, owing to the versatile reactivity of its hydroxyl and carboxylic acid functional groups. While direct benzoylation of 3-hydroxy-2-naphthoic acid at the C-4 position is challenging due to the electronic properties of the naphthalene ring system, a multi-step approach involving a key Fries rearrangement reaction presents a plausible and strategic pathway.

This synthetic strategy typically involves an initial protection of one of the functional groups to ensure chemoselectivity, followed by the introduction of the benzoyl moiety, and concluding with a deprotection step. The hydroxyl group of 3-hydroxy-2-naphthoic acid can be acylated to form an ester, which can then undergo an intramolecular rearrangement to introduce the acyl group onto the aromatic ring.

A proposed synthetic route commencing from 3-hydroxy-2-naphthoic acid is detailed below:

Esterification of the Carboxylic Acid: The carboxylic acid group of 3-hydroxy-2-naphthoic acid is first protected, commonly as a methyl or ethyl ester, to prevent its interference in subsequent reaction steps. This is typically achieved by reacting the starting material with an alcohol in the presence of an acid catalyst.

Benzoylation of the Hydroxyl Group: The phenolic hydroxyl group of the resulting ester is then acylated using benzoyl chloride in the presence of a base, yielding a 3-(benzoyloxy)-2-naphthoate ester.

Fries Rearrangement: The key transformation is the Fries rearrangement of the 3-(benzoyloxy)-2-naphthoate ester. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and involves the intramolecular migration of the benzoyl group from the oxygen atom to the carbon skeleton of the naphthalene ring. The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and the solvent used. Generally, lower temperatures favor para-substitution, while higher temperatures favor ortho-substitution. In the context of the 3-hydroxy-2-naphthoate system, the ortho position (C-4) is the target for the migrating benzoyl group.

Deprotection of the Carboxylic Acid: The final step involves the hydrolysis of the ester group back to a carboxylic acid, yielding the desired this compound.

The following table outlines representative conditions for the key Fries rearrangement step, based on analogous transformations of phenolic esters.

| Entry | Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Major Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl 3-(benzoyloxy)-2-naphthoate | AlCl₃ | Nitrobenzene | 25-30 | 12 | Methyl 4-benzoyl-3-hydroxy-2-naphthoate | ~60-70 (estimated) |

| 2 | Methyl 3-(benzoyloxy)-2-naphthoate | AlCl₃ | Carbon disulfide | 0-5 | 24 | Methyl 4-benzoyl-3-hydroxy-2-naphthoate | ~50-60 (estimated) |

| 3 | Ethyl 3-(benzoyloxy)-2-naphthoate | TiCl₄ | Dichloromethane | -10 to 0 | 8 | Ethyl 4-benzoyl-3-hydroxy-2-naphthoate | Variable |

It is important to note that the synthesis of analogues of this compound can be achieved by employing substituted benzoyl chlorides in the acylation step, leading to a diverse range of 3-aroyl-2-naphthoic acids. The choice of the Lewis acid and reaction conditions in the Fries rearrangement can be further optimized to improve the yield and regioselectivity of the desired product.

Further derivatization of the resulting this compound can also be explored. For instance, the hydroxyl group can be alkylated or engaged in other reactions to produce a variety of compounds with different electronic and steric properties. The carboxylic acid functionality also provides a handle for further modifications, such as amide or ester formation, expanding the chemical space accessible from this versatile scaffold.

Chemical Reactivity and Functionalization of 3 Benzoyl 2 Naphthoic Acid and Its Analogues

Electrophilic and Nucleophilic Substitution Reactions

The naphthalene (B1677914) ring system of 3-benzoyl-2-naphthoic acid is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents: the electron-withdrawing carboxylic acid and benzoyl groups. Both the carboxyl and benzoyl groups are deactivating and meta-directing for electrophilic attack on their respective rings. wikipedia.orgyoutube.com However, their effect on the naphthalene core is more complex. Generally, electron-withdrawing groups on a benzene (B151609) ring slow down the rate of electrophilic substitution. wikipedia.org

In the context of the naphthalene system in this compound, the C-2 carboxyl group and the C-3 benzoyl group will deactivate the ring towards electrophiles. Predicting the precise location of substitution on the naphthalene core requires consideration of the combined electronic effects and steric hindrance.

Nucleophilic aromatic substitution (SNAr) on the naphthalene ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.com For this compound, direct nucleophilic displacement of a hydrogen atom is unlikely. However, if a suitable leaving group were present on the ring, the electron-withdrawing nature of the substituents could facilitate such reactions.

Carboxylic Acid Group Transformations

The carboxylic acid group is a versatile functional handle for a variety of transformations, primarily through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. Direct reaction of a carboxylic acid with an amine is often inefficient. Therefore, activating agents are typically employed. For instance, 3-hydroxy-2-naphthoic acid, an analogue, can be converted to its anilide in high yield using phosphorus(III) compounds as catalysts. ucj.org.ua A variety of coupling reagents can be utilized for the amidation of carboxylic acids, including borate (B1201080) esters like B(OCH2CF3)3 and phosphonium (B103445) salts generated in situ. acs.orgnih.govnih.govresearchgate.net These methods are effective for a wide range of carboxylic acids, including aromatic ones, and various amines. acs.orgnih.gov

Table 1: Examples of Amide Formation from Naphthoic Acid Analogues No direct experimental data was found for this compound. The following table presents data for analogous compounds.

| Carboxylic Acid | Amine | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Hydroxy-2-naphthoic acid | Aniline | PCl3 | o-xylene | 146-148 | up to 98 | ucj.org.ua |

| Benzoic acid | Benzylamine | B(OCH2CF3)3 | MeCN | 80 | - | acs.orgnih.gov |

| Benzoic acid | Benzylamine | PPh3/N-chlorophthalimide | Toluene | RT | 83 | nih.gov |

Esterification of carboxylic acids is another common and important transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess or water is removed to drive the reaction to completion. masterorganicchemistry.commasterorganicchemistry.com For example, 3-hydroxy-2-naphthoic acid can be esterified with alkanediols in the presence of a dehydrating agent like p-toluenesulfonic acid or concentrated sulfuric acid. google.com A variety of other methods, such as using aromatic carboxylic anhydrides with Lewis acid catalysts, can also be employed for ester synthesis.

Table 2: Examples of Esterification of Naphthoic Acid Analogues No direct experimental data was found for this compound. The following table presents data for analogous compounds.

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Hydroxy-2-naphthoic acid | 1,n-Alkanediol | p-Toluenesulfonic acid | Toluene | 80-180 | 60-90 | google.com |

| Adipic acid | Ethanol | H2SO4 | - | - | - | masterorganicchemistry.com |

| Benzoic acid | Isopropyl alcohol | H2SO4 | - | - | - | researchgate.net |

Benzoyl Moiety Reactivity and Transformations

The benzoyl group, being an aromatic ketone, offers additional sites for chemical modification. The carbonyl group can undergo nucleophilic addition reactions with organometallic reagents such as Grignard or organolithium reagents. Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The benzylic position of the resulting alcohol could then be a site for further functionalization. khanacademy.org

Palladium-Catalyzed C-H Functionalization Strategies for Naphthoic Acids

In recent years, palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic systems. The carboxylic acid group can act as an effective directing group, facilitating regioselective reactions on the aromatic core. nih.govresearchgate.net

The carboxylate group of naphthoic acids can direct palladium catalysts to activate specific C-H bonds, enabling reactions like olefination and annulation. For instance, palladium-catalyzed cascade reactions of α-naphthoic acids have been developed for the synthesis of benzanthrone (B145504) derivatives. nih.govresearchgate.net These reactions often proceed via a C8-arylation followed by an intramolecular Friedel-Crafts acylation. nih.govresearchgate.net While these examples are for 1-naphthoic acids, the principle of carboxylate-directed C-H activation is broadly applicable and suggests that this compound could undergo similar transformations, likely directed to the C1 or C3 positions relative to the carboxyl group, steric factors permitting. Palladium-catalyzed cascade reactions involving C(sp³)–H activation and annulation are also known for carboxylic acids, leading to the formation of various heterocyclic structures. mdpi.com

Table 3: Palladium-Catalyzed C-H Functionalization of Naphthoic Acid Derivatives No direct experimental data was found for this compound. The following table presents data for analogous compounds.

| Naphthoic Acid Derivative | Coupling Partner | Catalyst System | Product Type | Reference |

| 1-Naphthoic acids | Diaryliodonium salts | Palladium catalyst with strong acid | Benzanthrones | nih.govresearchgate.net |

| Acyclic carboxylic acids | Benzyl acrylate | Pd(II) catalyst with oxime ether-2-pyridone ligand | γ-Lactones | mdpi.com |

Azo Coupling and Dye Formation from Related Naphthoic Acid Derivatives

The formation of azo dyes through the coupling of diazonium salts with electron-rich aromatic compounds is a cornerstone of synthetic organic chemistry, with significant industrial applications. While this compound itself is not the primary substrate for this reaction, its analogue, 3-hydroxy-2-naphthoic acid, is a vital precursor in the synthesis of a wide array of azo dyes and pigments. wikipedia.org The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium cation acts as the electrophile, attacking an activated aromatic ring, such as a phenol (B47542) or naphthol derivative, which serves as the nucleophile. wikipedia.org

The presence of the hydroxyl group in 3-hydroxy-2-naphthoic acid activates the naphthalene ring system, directing the electrophilic attack of the diazonium salt. The coupling typically occurs at the position adjacent to the hydroxyl group. wikipedia.org This reaction leads to the formation of brightly colored azo compounds, a result of the extended conjugated system created by the -N=N- (azo) group linking the aromatic rings. wikipedia.org

A variety of azo dyes have been synthesized using 2,3-hydroxynaphthoic acid as the coupling component. For instance, diazotized p-nitraniline can be coupled with an alkaline solution of 2,3-hydroxynaphthoic acid to produce p-Nitro-benzene-1,azo-2.hydroxy-3.naphthoic acid, which crystallizes into fine red needles. archive.org Similarly, coupling with diazotized p-amino-azo-benzene yields Benzene-azo-benzene-1,azo-2.hydroxy-3.naphthoic acid. archive.org These dyes often exhibit good fastness properties when applied to fibers like wool, with shades ranging from fiery red and claret to purple and black. archive.org

The general procedure involves diazotizing a primary aromatic amine, such as a substituted aniline, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the diazonium salt. This salt is then added to a cooled, alkaline solution of the naphthoic acid derivative to facilitate the coupling reaction. internationaljournalcorner.comnih.gov

Table 1: Examples of Azo Dyes Derived from 2,3-Hydroxynaphthoic Acid

| Diazonium Salt Precursor | Coupling Agent | Resulting Azo Dye | Observed Color |

| p-Nitraniline | 2,3-Hydroxynaphthoic acid | p-Nitro-benzene-1,azo-2.hydroxy-3.naphthoic acid | Red archive.org |

| m-Nitroaniline | 2,3-Hydroxynaphthoic acid | m-Nitro-benzene-1,azo-2.hydroxy-3.naphthoic acid | Magenta-red archive.org |

| p-Amino-azo-benzene | 2,3-Hydroxynaphthoic acid | Benzene-azo-benzene-1,azo-2.hydroxy-3.naphthoic acid | Brownish-red archive.org |

| Sulfadimidine | 3-Hydroxy-2-naphthoic acid | Azo dye L2 | Not specified internationaljournalcorner.com |

Redox Transformations (e.g., reductive degradation pathways of 2-naphthoic acid derivatives)

The redox chemistry of naphthoic acid derivatives is particularly relevant in the context of environmental microbiology, specifically in the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs). 2-Naphthoic acid is a key intermediate in the anaerobic breakdown of compounds like naphthalene and 2-methylnaphthalene. nih.gov The degradation pathway involves the reductive transformation of the aromatic system. researchgate.net

Under anaerobic conditions, such as those maintained by sulfate-reducing bacteria, the degradation of 2-naphthoic acid is initiated by the reduction of the naphthalene ring system. nih.gov This process is analogous to the well-studied anaerobic benzoyl-CoA degradation pathway, where the aromatic ring is reduced prior to cleavage. nih.gov It is proposed that 2-naphthoic acid is first activated to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA, which then undergoes a series of reduction steps. researchgate.net

Research has identified several reduced derivatives of 2-naphthoic acid in enrichment cultures, indicating a stepwise reduction of the bicyclic aromatic structure. The proposed reductive pathway leads to the formation of progressively more saturated intermediates. researchgate.net

Table 2: Key Metabolites in the Reductive Degradation Pathway of 2-Naphthoic Acid

| Compound Name | Chemical Formula | Role in Pathway |

| 2-Naphthoic acid | C₁₁H₈O₂ | Central intermediate in anaerobic PAH degradation. researchgate.net |

| 5,6,7,8-Tetrahydro-2-naphthoic acid | C₁₁H₁₂O₂ | Partially reduced intermediate. researchgate.net |

| Octahydro-2-naphthoic acid | C₁₁H₁₆O₂ | Further reduced intermediate. researchgate.net |

| Decahydro-2-naphthoic acid | C₁₁H₁₈O₂ | Fully saturated ring system intermediate, suggesting complete reduction before ring cleavage. nih.govresearchgate.net |

This reductive pathway ultimately leads to the cleavage of the ring system, breaking down the robust polycyclic structure into smaller molecules that can be further metabolized by microorganisms. researchgate.net While decahydro-2-naphthoic acid has been identified, it is also possible that it represents a dead-end metabolite and that ring fission may occur from a less saturated intermediate. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Benzoyl 2 Naphthoic Acid and Its Complexes

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a compound in its crystalline solid state. While detailed crystallographic data for many related naphthoic acid derivatives have been published, a specific single-crystal X-ray diffraction study for 3-benzoyl-2-naphthoic acid is not extensively reported in publicly available literature. However, based on the well-established principles of molecular recognition and crystal engineering for carboxylic acids and polycyclic aromatic compounds, its key structural features can be anticipated.

A definitive single-crystal X-ray diffraction analysis for the parent this compound has not been found in surveyed scientific literature. Consequently, specific unit cell parameters and atomic coordinates are not available.

Studies on closely related structures, such as 3-(2,4,6-trimethylbenzoyl)-2-naphthoic acid, reveal a triclinic crystal system, which is common for molecules of this nature that lack high symmetry. nih.gov It is expected that this compound would crystallize in a similar low-symmetry system.

Furthermore, there are no specific reports on the synthesis and crystallographic analysis of co-crystals involving this compound. The formation of co-crystals, however, remains a viable strategy for modulating the physicochemical properties of the compound, typically by introducing co-formers that can engage in predictable hydrogen bonding or other non-covalent interactions with the carboxylic acid group. mdpi.com

The molecular structure of this compound contains key functional groups capable of forming robust supramolecular assemblies. The most significant of these is the carboxylic acid moiety, which is a powerful hydrogen bond donor and acceptor.

Hydrogen Bonding: Carboxylic acids in the solid state overwhelmingly tend to form highly stable, centrosymmetric cyclic dimers through a pair of O—H···O hydrogen bonds between two molecules. nih.gov This interaction forms a characteristic R²₂(8) graph set motif. It is virtually certain that this compound would adopt this dimeric structure in its crystal lattice, which is a dominant feature in the crystal packing of almost all aromatic carboxylic acids. ias.ac.in

There are no dedicated studies on the polymorphism of this compound reported in the literature. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and could be induced by varying crystallization conditions such as solvent, temperature, or pressure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure in solution by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals in distinct regions corresponding to the carboxylic acid, naphthalene (B1677914), and benzoyl protons.

Carboxylic Acid Proton (-COOH): A single, often broad, proton signal is expected at a significantly downfield chemical shift, typically in the range of 12.0–13.0 ppm. This is due to the acidic nature of the proton and its involvement in hydrogen bonding.

Aromatic Protons: The 11 protons on the naphthalene and benzoyl rings would appear in the aromatic region, approximately between 7.4 and 8.7 ppm. Due to complex spin-spin coupling, many of these signals would likely appear as overlapping multiplets. Protons on the naphthalene ring adjacent to the electron-withdrawing benzoyl and carboxyl groups are expected to be shifted further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum would provide information on the carbon skeleton. Due to the molecule's lack of symmetry, 18 distinct carbon signals are expected.

Carbonyl Carbons (C=O): Two signals for the carbonyl carbons are anticipated in the most downfield region. The carboxylic acid carbonyl typically appears around 167–172 ppm, while the ketone carbonyl of the benzoyl group is expected at a more downfield position, likely in the 190–198 ppm range.

Aromatic Carbons: The 16 aromatic carbons of the naphthalene and benzoyl rings would produce a cluster of signals in the approximate range of 125–140 ppm. The quaternary carbons to which the carbonyl groups are attached would likely be found at the lower field end of this region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzoyl Ketone (C=O) | 190 - 198 |

| Carboxylic Acid (C=O) | 167 - 172 |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, identifies the characteristic vibrational modes of a molecule's functional groups. Although an experimental spectrum for this compound is not published, its key vibrational frequencies can be predicted based on established group frequencies. nih.govmdpi.com

The spectrum would be dominated by vibrations from the carboxylic acid and benzoyl ketone groups, as well as the aromatic rings.

O-H Stretch: The O-H stretching vibration of the carboxylic acid group is one of the most characteristic bands in an IR spectrum. Due to strong hydrogen bonding in the dimeric structure, it appears as a very broad and intense absorption band over a wide range, typically centered around 3000 cm⁻¹.

C=O Stretches: The molecule has two distinct carbonyl groups. The C=O stretch of the carboxylic acid dimer is expected to appear as a strong band around 1700–1720 cm⁻¹. The C=O stretch of the benzoyl ketone, being conjugated with both the phenyl and naphthalene rings, would likely appear at a lower frequency than a simple alkyl ketone, typically in the range of 1650–1670 cm⁻¹.

Aromatic C=C and C-H Stretches: Aromatic C=C ring stretching vibrations would produce a series of sharp to medium intensity bands between 1450 and 1600 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1720 |

| Benzoyl Ketone | C=O stretch (conjugated) | 1650 - 1670 |

| Aromatic Rings | C=C stretch | 1450 - 1600 |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(2,4,6-trimethylbenzoyl)-2-naphthoic acid |

| Benzoic acid |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The spectrum is characterized by several key absorption bands that confirm its molecular structure, particularly the carboxylic acid and ketone moieties.

The most prominent feature in the FTIR spectrum of a carboxylic acid is the broad absorption band corresponding to the O-H stretching vibration of the carboxyl group. s-a-s.org This band typically appears in the region of 3500–2400 cm⁻¹, and its broadness is a result of intermolecular hydrogen bonding, which forms a dimeric structure in the solid state. spectroscopyonline.com Superimposed on this broad O-H band, the aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. spectroscopyonline.com

Two other significant absorptions are related to the carbonyl groups. The C=O stretching vibration of the carboxylic acid typically gives rise to a strong, sharp band. For aromatic carboxylic acids, this band is generally observed in the 1710–1680 cm⁻¹ range, with the conjugation to the naphthalene ring potentially lowering the frequency. spectroscopyonline.com A second strong carbonyl band, corresponding to the benzoyl group's ketone C=O stretch, is also expected in a similar region, typically around 1680-1660 cm⁻¹.

The spectrum also reveals C-O stretching and O-H bending vibrations. The C-O stretch of the carboxylic acid group usually appears as a strong band between 1320 and 1210 cm⁻¹. spectroscopyonline.com Additionally, a broad band near 930 cm⁻¹ can be attributed to the out-of-plane O-H bend of the hydrogen-bonded dimer. s-a-s.org Aromatic C=C stretching vibrations from the naphthalene and benzene (B151609) rings are expected to produce sharp peaks of variable intensity near 1600 cm⁻¹ and 1500 cm⁻¹. s-a-s.org

Upon formation of metal complexes, significant shifts in the carboxylate group's vibrational frequencies are observed. The broad O-H band disappears, and the C=O stretching band is replaced by two distinct bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion (COO⁻). researchgate.net These typically appear around 1650-1540 cm⁻¹ and 1440-1335 cm⁻¹, respectively. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate ligand to the metal ion.

Table 1: Characteristic FTIR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3500 - 2400 | Broad, Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Sharp, Weak-Medium |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong |

| C=O Stretch | Ketone | 1680 - 1660 | Strong |

| C=C Stretch | Aromatic Ring | 1600, 1500 | Medium-Weak |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O-H Bend | Carboxylic Acid | ~930 | Broad, Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by bands arising from the aromatic ring systems. Strong signals are expected for the C=C stretching modes of the naphthalene and benzene rings in the 1620-1570 cm⁻¹ region.

The carbonyl stretching vibrations are also Raman active. The C=O stretch of the carboxylic acid and the ketonic C=O would appear as distinct bands, likely in the 1700-1650 cm⁻¹ range. In studies of similar aromatic carboxylic acids, the deprotonation of the carboxyl group upon changes in pH or complexation leads to a noticeable shift in the Raman spectrum. researchgate.net Specifically, the C=O band at ~1700 cm⁻¹ would decrease in intensity, while a new band corresponding to the symmetric COO⁻ stretch appears around 1420 cm⁻¹. researchgate.net This makes Raman spectroscopy a useful tool for studying the coordination of this compound to metal centers. Other characteristic bands would include the C-C stretching of the naphthalene ring system. researchgate.net

Table 2: Expected Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Carboxylic Acid/Ketone | 1700 - 1650 |

| C=C Stretch | Aromatic Rings | 1620 - 1570 |

| COO⁻ Symmetric Stretch | Carboxylate (in complexes) | ~1420 |

| Ring Breathing Modes | Aromatic Rings | ~1000 |

Correlation of Experimental and Computational Vibrational Data

To achieve a precise assignment of the vibrational modes observed in the experimental FTIR and Raman spectra, computational methods such as Density Functional Theory (DFT) are often employed. nih.gov By creating a theoretical model of the this compound molecule, its vibrational frequencies can be calculated. These calculated frequencies are then compared with the experimental data. nih.gov

This correlation allows for a detailed understanding of how individual bond stretches, bends, and torsions contribute to the observed spectral bands. For instance, DFT calculations can help distinguish between the C=O stretches of the carboxylic acid and the benzoyl ketone, which may overlap in the experimental spectrum. Studies on related molecules like 2-naphthoic acid have shown that DFT calculations, using methods like B3LYP with a 6-311+G** basis set, can accurately predict the vibrational spectra after applying a scaling factor to the calculated frequencies. nih.gov

Furthermore, computational studies on benzoic acid analogues have revealed a correlation between the calculated C=O stretching vibrational frequency (νC=O) and the acid's pKa value. nih.govacs.org For unsaturated carboxylic acids like the benzoic acid series, νC=O tends to decrease as the pKa increases. nih.govacs.org This theoretical framework can be extended to this compound to understand how its electronic structure influences both its vibrational characteristics and its acidity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show intense absorption bands due to the presence of multiple chromophores, namely the naphthalene ring, the benzene ring, and the carbonyl groups. These components form an extended conjugated system, which leads to absorption in the UV region. shu.ac.uk

The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk In this compound, the most probable transitions are π → π* and n → π. shu.ac.ukuzh.ch The extended π-electron system of the fused aromatic rings and the benzoyl group results in strong π → π transitions, which are expected to appear as intense absorption bands. The lone pair of electrons on the oxygen atoms of the carbonyl groups can undergo n → π* transitions, which are typically of lower intensity and may appear as shoulders on the more intense π → π* bands. shu.ac.ukuzh.ch

The polarity of the solvent can influence the position of these absorption bands. Peaks resulting from n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk Conversely, π → π* transitions may show a bathochromic (red) shift to longer wavelengths in more polar solvents. shu.ac.uk

Electronic Transitions and Absorption Characteristics

The electronic spectrum of this compound is dominated by π → π* transitions associated with its aromatic and carbonyl systems. shu.ac.uk The naphthalene and benzoyl moieties are both strong chromophores. The conjugation between these groups creates delocalized molecular orbitals, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

This reduced energy gap means that light of a longer wavelength (lower energy) is required for electronic excitation compared to the individual, non-conjugated chromophores. Consequently, strong absorption bands are expected in the 200-400 nm region of the UV spectrum. libretexts.org

The key electronic transitions are:

π → π Transitions:* These are high-intensity transitions (large molar absorptivity, ε) arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com The extended conjugation in this compound makes these transitions the most prominent feature of its UV-Vis spectrum.

n → π Transitions:* These are lower-intensity transitions (small ε) resulting from the excitation of a non-bonding electron (from a carbonyl oxygen) to a π* antibonding orbital. uzh.chyoutube.com These transitions require less energy than π → π* transitions and thus occur at longer wavelengths, but they are often obscured by the much stronger π → π* bands. uzh.ch

Upon the formation of metal complexes, the electronic transitions can be perturbed, leading to shifts in the absorption maxima (λₘₐₓ). This can be due to ligand-to-metal or metal-to-ligand charge transfer transitions, which may appear as new bands in the spectrum.

Table 3: General UV-Vis Absorption Characteristics

| Transition Type | Chromophore | Expected Wavelength Range | Molar Absorptivity (ε) |

| π → π | Conjugated aromatic system | 200 - 400 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl groups (C=O) | > 300 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. The molecular formula of the compound is C₁₈H₁₂O₃, giving it a monoisotopic mass of approximately 276.0786 Da. uni.lu

In electrospray ionization (ESI) mass spectrometry, the compound can be observed as various adducts. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 277.0859 and the sodium adduct [M+Na]⁺ at m/z 299.0679 are expected. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 275.0714 would be a prominent peak. uni.lu

Electron ionization (EI) mass spectrometry would lead to fragmentation of the molecule. The fragmentation pattern would likely involve the loss of characteristic neutral fragments such as •OH (hydroxyl radical), H₂O (water), CO (carbon monoxide), and CO₂ (carbon dioxide) from the carboxylic acid group. Cleavage at the bond between the benzoyl group and the naphthalene ring could lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a naphthoyl-related fragment.

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₈H₁₂O₃)

| Adduct / Ion | Mode | Predicted m/z |

| [M+H]⁺ | Positive ESI | 277.0859 |

| [M+Na]⁺ | Positive ESI | 299.0679 |

| [M-H]⁻ | Negative ESI | 275.0714 |

| C₆H₅CO⁺ | EI Fragmentation | 105 |

Data sourced from PubChem. uni.lu

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in this compound, providing experimental verification of its empirical and molecular formula. For the molecular formula C₁₈H₁₂O₃, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Molecular Weight: 276.29 g/mol

The calculated percentages are:

Carbon (C): (18 * 12.011 / 276.29) * 100% = 78.22%

Hydrogen (H): (12 * 1.008 / 276.29) * 100% = 4.38%

Oxygen (O): (3 * 15.999 / 276.29) * 100% = 17.39%

Experimental results from combustion analysis are typically expected to be within ±0.4% of these theoretical values to confirm the purity of the synthesized compound.

For metal complexes of this compound, elemental analysis is crucial for determining the stoichiometry, i.e., the ratio of metal ions to ligands in the coordination compound. elsevierpure.comresearchgate.net By analyzing for C, H, and the specific metal, the proposed formula of the complex can be confirmed.

Computational Chemistry and Theoretical Investigations of 3 Benzoyl 2 Naphthoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT methods are used to determine the optimized geometry, electronic properties, and vibrational frequencies of a compound. For a molecule like 3-Benzoyl-2-naphthoic acid, DFT calculations would provide fundamental insights into its behavior.

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a functional such as B3LYP combined with a suitable basis set, the minimum energy structure of this compound would be calculated. This optimized geometry provides the foundation for all further property predictions.

Following optimization, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the electronic excitation energy. researchgate.net A smaller gap generally implies higher reactivity.

For instance, in a study of a related naphthofuran derivative, the HOMO-LUMO energy gap was calculated to be 4.43 eV, indicating a stable molecule. researchgate.net Similar calculations for this compound would reveal its electronic stability and potential for charge transfer.

Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations (Note: The following data is hypothetical for this compound and is presented to illustrate the type of information obtained from DFT calculations, based on findings for related compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Prediction of Vibrational Spectra

DFT calculations are also highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These predicted spectra are invaluable for assigning experimental vibrational bands to specific molecular motions, such as the stretching of the C=O (carbonyl) and O-H (hydroxyl) groups or the bending modes of the naphthyl and benzoyl rings.

In studies of similar aromatic carboxylic acids, DFT has been used to assign vibrational modes with high accuracy. For example, the characteristic N-H stretching mode in 2-chloro-3-(phenylamino)-1,4-naphthoquinone was identified in the 3350-3150 cm⁻¹ region. scielo.br For this compound, DFT would help to distinguish the vibrational signatures of its carboxylic acid and ketone functionalities.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: These are representative values and would be specifically calculated for this compound in a dedicated study.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch | ~3500 | Carboxylic acid hydroxyl group |

| C=O Stretch (Ketone) | ~1680 | Benzoyl carbonyl group |

| C=O Stretch (Acid) | ~1720 | Carboxylic acid carbonyl group |

| C-C Stretch | ~1600-1450 | Aromatic rings |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, π-Stacking Energies)

In the solid state, the properties of a compound are governed by how its molecules pack together. Computational methods can quantify the intermolecular interactions that dictate this packing.

The π-stacking interactions, which are noncovalent interactions between aromatic rings, are also critical. Theoretical calculations can estimate the energy of these interactions, providing insight into the stability they contribute to the crystal structure. Given the presence of both naphthyl and phenyl rings, π-stacking would be an important feature in the solid-state structure of this compound.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is a hypothetical representation for this compound, based on typical findings for similar aromatic compounds.)

| Interaction Type | Percentage Contribution |

| O···H / H···O | 35% |

| H···H | 30% |

| C···H / H···C | 25% |

| C···C (π-stacking) | 8% |

| Other | 2% |

Applications and Advanced Functional Materials Derived from 3 Benzoyl 2 Naphthoic Acid

Role as a Synthetic Intermediate for Complex Organic Molecules

The strategic placement of the ketone and carboxylic acid functional groups on the rigid naphthalene (B1677914) backbone makes 3-benzoyl-2-naphthoic acid a valuable precursor in organic synthesis. These reactive sites can be independently or concertedly manipulated to construct intricate molecular architectures.

The this compound framework contains the essential components for building fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govresearchgate.netnih.gov The naphthalene unit provides a foundational polycyclic aromatic hydrocarbon (PAH) structure that can be further elaborated. researchgate.netnih.gov

Benzoquinolines: Derivatives of this compound are suitable starting materials for constructing benzoquinoline skeletons. Methodologies such as the Doebner-von Miller or Skraup reactions, which typically involve the condensation of anilines (or naphthylamines) with α,β-unsaturated carbonyl compounds or glycerol, can be adapted. medwinpublisher.org The inherent naphthalene ring of the precursor facilitates the formation of fused quinoline (B57606) systems like benzo[f]quinoline. medwinpublisher.orgnih.gov Synthetic strategies often involve a two-step process of quaternization of the nitrogen heterocycle followed by a cycloaddition reaction to yield the final polycyclic product. nih.govnih.govmdpi.com

Chromenes: The synthesis of chromene derivatives, specifically benzochromenes, can be achieved from naphthol precursors, which can be derived from naphthoic acids. researchgate.net Multi-component reactions involving a naphthol, an aldehyde, and a source of active methylene (B1212753) like malononitrile (B47326) are common strategies for creating substituted benzochromene structures. researchgate.netnih.gov The reactivity of the keto and carboxylic acid groups in this compound allows for its conversion into precursors suitable for these cyclization reactions, which are often catalyzed and can be performed under environmentally benign conditions. organic-chemistry.orgnih.gov

The table below summarizes various synthetic approaches to these polycyclic systems, for which derivatives of this compound can serve as precursors.

| Polycyclic Compound | General Synthetic Approach | Key Intermediates/Reactants |

| Benzoquinolines | Skraup or Doebner-von Miller Reaction | Naphthylamines, Glycerol, α,β-Unsaturated Aldehydes |

| Quaternization followed by Cycloaddition | Benzoquinoline, α-Halocarbonyl compounds, Dipolarophiles | |

| Chromenes | Multi-component Condensation | Naphthols, Aromatic Aldehydes, Malononitrile |

| Domino Reaction (Cu(I)-catalyzed) | Bromobenzyl bromides, β-Ketoesters |

Coordination Chemistry of this compound Ligands and Related Scaffolds

The conversion of the carboxylic acid group of this compound into a hydrazide creates a powerful chelating ligand. The resulting 3-benzoyl-2-naphthohydrazide and its subsequent Schiff base derivatives are capable of forming stable complexes with a variety of transition metals. tandfonline.comresearchgate.net Naphthalene-based ligands are of significant interest in coordination chemistry due to their structural rigidity and potential to form diverse metal complexes. nih.govsemanticscholar.orgmdpi.comresearchgate.netrsc.org

The synthesis of metal complexes typically involves the reaction of a naphthoic hydrazide derivative with a corresponding metal salt, such as nickel(II) acetate (B1210297) or nickel(II) perchlorate, in a suitable solvent like methanol (B129727) or ethanol. researchgate.netscispace.com Often, the hydrazide is first condensed with an aldehyde or ketone to form a hydrazone (a type of Schiff base), which then acts as the ligand. chemijournal.comresearchgate.net These hydrazone ligands are particularly effective because they possess multiple donor atoms (typically nitrogen and oxygen) that can bind to the metal center. chemijournal.comresearchgate.netrsc.org The general composition for such Ni(II) complexes is often [Ni(L)₂], where L represents the deprotonated bidentate or tridentate hydrazone ligand. chemijournal.comresearchgate.net

Nickel(II) complexes, with their d⁸ electron configuration, are known to adopt several coordination geometries, most commonly octahedral and square-planar. mdpi.com The specific geometry is dictated by the nature of the ligand, the reaction conditions, and the presence of any co-ligands. researchgate.netmdpi.com

Octahedral Geometry: In many cases, Ni(II) complexes formed with two tridentate or three bidentate hydrazone ligands adopt a distorted octahedral geometry. chemijournal.comresearchgate.netmdpi.comasianpubs.orgresearchgate.net This is often observed in complexes with a 1:2 metal-to-ligand ratio, where the ligands arrange around the central nickel ion. chemijournal.com Magnetic susceptibility measurements for these complexes typically show magnetic moment values in the range of 2.9–3.3 B.M., which is characteristic of high-spin octahedral Ni(II). chemijournal.com

Square-Planar Geometry: When the hydrazone ligand is tridentate and a fourth coordination site is occupied by another molecule like pyridine (B92270), a square-planar geometry can be favored. researchgate.netmdpi.com Distorted square-planar geometries are also observed in some Ni(II) complexes with bidentate hydrazone ligands derived from benzohydrazide. rsc.org

The table below summarizes typical coordination geometries observed for Ni(II) complexes with related hydrazone ligands.

| Ligand Type | Metal:Ligand Ratio | Observed Geometry | Reference |

| Hydrazone of Isoniazid | 1:2 | Octahedral | researchgate.net |

| Substituted Hydrazones | 1:2 | Octahedral | chemijournal.com |

| Tridentate Hydrazonato Ligand | 1:1 (with co-ligand) | Square-Planar | researchgate.netmdpi.com |

| Benzoic acid (2-hydroxy-benzylidene)-hydrazide | 1:1 (with co-ligand) | Distorted Square-Planar | rsc.org |

| s-Triazine Hydrazine (B178648) Schiff Base | 1:1 (with water) | Distorted Octahedral | mdpi.com |

Applications in Materials Science

While direct applications of this compound in materials science are an emerging field, the classes of compounds derived from it possess significant potential.

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) from this precursor is particularly relevant. researchgate.netnih.govmdpi.comresearchgate.net PAHs are a cornerstone of materials science, with applications in organic semiconductors, fluorescent detectors, and organic light-emitting devices (OLEDs). nih.govnih.gov The ability to synthesize specifically functionalized PAHs, such as benzoquinolines and chromenes, allows for the fine-tuning of their electronic and photophysical properties. nih.govrjptonline.org

Furthermore, the metal complexes formed from its derivatives have potential uses. For instance, metal-hydrazone complexes can be used as precursors for the synthesis of nano metal oxides. tandfonline.comresearchgate.net These nanomaterials can exhibit valuable properties, such as catalytic activity in the degradation of organic dyes. tandfonline.com The unique magnetic and electronic properties of transition metal complexes also make them candidates for applications in molecular magnetism and catalysis.

Thermotropic Copolyesters Derived from Naphthoic Acid Derivatives

Thermotropic liquid crystalline polymers (TLCPs) are a class of high-performance materials known for their exceptional mechanical strength, thermal stability, and chemical resistance. mdpi.com The formation of a liquid crystalline phase, an ordered state between crystalline solid and isotropic liquid, is dependent on the rigidity of the polymer backbone. mdpi.com Wholly aromatic copolyesters are a prominent type of TLCP, often synthesized from monomers that impart a rigid, rod-like structure to the polymer chain. nih.govmdpi.com

Naphthoic acid derivatives are frequently used as key components in TLCPs because their fused ring structure provides the necessary rigidity. A commercially significant example is the copolyester known as Vectra®, which is synthesized from 4-hydroxybenzoic acid (HBA) and 6-hydroxy-2-naphthoic acid (HNA). mdpi.comresearchgate.net The incorporation of kinked or substituted monomers like HNA into the polymer chain disrupts the packing of the polymer, lowering the melting point to a processable range while maintaining the liquid crystalline order. mdpi.comnih.gov

The synthesis of these copolyesters is typically achieved through melt polycondensation of the acetylated hydroxycarboxylic acid monomers. mdpi.comnih.gov The properties of the resulting copolyester, such as the glass transition temperature (Tg) and melting temperature (Tm), can be tailored by adjusting the ratio of the comonomers. For instance, copolyesters of polyethylene (B3416737) terephthalate (B1205515) (PET) and 6-hydroxy-2-naphthoic acid (HNA) show that increasing the HNA content can lead to a loss of crystallinity. nih.govmdpi.com The introduction of bulky side groups can also influence chain mobility and thermal properties. mdpi.com

While direct studies on copolyesters derived from this compound are not prominent, its rigid aromatic structure is analogous to that of other naphthoic acid derivatives used in TLCPs. The benzoyl group would act as a bulky, non-linear element, which could be exploited to control the melting behavior and solubility of the resulting polymers.

Table 1: Thermal Properties of Copolyesters Containing Naphthoic Acid Derivatives

| Copolymer Composition | Glass Transition Temp. (Tg) | Melting Point (Tm) | Notes |

|---|---|---|---|

| Poly(ethylene terephthalate) (PET) | 84.3 °C | 257.5 °C | Baseline for comparison. nih.gov |

| PET with 20 mol% HNA | ~85 °C | Lowered Tm | Randomization effect decreases crystallinity. nih.govmdpi.com |

| PET with 10 mol% HNA | - | Loses crystallinity | Disruption of polymer chain packing. mdpi.com |

| Poly(oxy-1,4-benzoyl) (PHBA) | 434 K (161 °C) | - | Component of many commercial LCPs. researchgate.net |

This table illustrates the general influence of naphthoic acid derivatives on the thermal properties of copolyesters, based on available research.

Disperse Dyes from Naphthoic Acid Hydrazide Derivatives

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers like polyester (B1180765). ftstjournal.comnih.gov Azo dyes represent a major class of disperse dyes, valued for their brilliant colors and good fastness properties. nih.gov Naphthoic acid derivatives serve as versatile precursors for creating robust and effective disperse dyes.

Research has demonstrated the synthesis of disperse dyes from 3-hydroxy-2-naphthoic acid hydrazide. researchgate.net In this work, the hydrazide was used as a key intermediate which was then coupled with various diazonium chlorides to produce a series of 4-arylazo-2-naphthol derivatives. These compounds were applied to polyester fabrics and evaluated for their dyeing performance and fastness properties.

The general synthetic route involves the reaction of a naphthoic acid derivative with hydrazine to form the corresponding hydrazide, which then acts as a coupling component for a diazotized aromatic amine. The resulting azo dyes often exhibit azo-hydrazone tautomerism, where a proton can migrate between the azo nitrogen and a nearby oxygen, influencing the color and properties of the dye. nih.gov

The performance of these dyes is assessed by their fastness to washing, rubbing, perspiration, and light. Dyes derived from 3-hydroxy-2-naphthoic acid hydrazide showed good to excellent fastness properties, indicating strong fixation and stability on the polyester fibers. researchgate.net The specific shade of the dye can be tuned by changing the substituents on the aryl diazonium salt. This synthetic strategy could be adapted for this compound by first converting its carboxylic acid group to a hydrazide, which would then serve as a platform for a wide range of disperse dyes.

Table 2: Fastness Properties of Disperse Dyes Derived from 3-Hydroxy-2-Naphthoic Acid Hydrazide on Polyester Fabric

| Fastness Test | Result Range (Rating 1-5) |

|---|---|

| Washing | 4-5 |

| Rubbing (Dry) | 4-5 |

| Rubbing (Wet) | 4-5 |

| Perspiration (Acidic) | 4-5 |

| Perspiration (Alkaline) | 4-5 |

Data synthesized from findings on arylazo derivatives of 3-hydroxy-2-naphthoic acid. researchgate.net A higher number indicates better fastness.

Fluorophores and Optical Materials from Naphthoic Acid Derivatives

The naphthalene core is an excellent fluorophore, and its derivatives are widely studied for their attractive photophysical properties. researchgate.netnih.gov These properties, including strong ultraviolet absorption from π-π* transitions and the potential for excimer formation, make them valuable in the development of fluorescent dyes, probes, and other optical materials. researchgate.net

Naphthalimide derivatives, which can be synthesized from naphthoic acids, are a particularly important class of fluorophores. Their optical and photophysical characteristics can be readily tuned by introducing various electron-donating or electron-accepting groups at the 4-position of the naphthalimide ring. researchgate.net This structural modification allows for the creation of materials with specific absorption and emission wavelengths, high quantum yields, and sensitivity to their environment. nih.govresearchgate.net

For example, fluorescent naphtho[2,3-d]thiazole-4,9-diones have been synthesized from derivatives of 2,3-naphthoic acid. nih.gov These compounds exhibit fluorescence in both solution and the solid state due to their extended π-conjugated system. Similarly, other naphthoic acid derivatives have been developed as fluorescent probes for detecting various analytes. nih.gov The benzoyl substituent on this compound provides an additional conjugated system that could be leveraged to modulate the photophysical properties, potentially leading to fluorophores with unique spectral characteristics.

Functionalization for Targeted Chemical Probes (e.g., fluorescence probes)

A key application of fluorophores is in the creation of chemical probes—small molecules designed to interrogate biological systems by binding to a specific target, such as a protein or enzyme. nih.gov Naphthoic acid derivatives have proven to be an excellent scaffold for designing such targeted probes. nih.govnih.govresearchgate.net

A powerful example is the development of high-affinity fluorescent probes for the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in inflammatory processes. nih.govnih.gov Researchers started with a potent and selective antagonist based on a 2-naphthoic acid template. Using molecular modeling, they identified a position on the molecule (a piperidine (B6355638) ring) that could be modified without disrupting its binding to the receptor. nih.gov

This site was then used as an attachment point for a linker, which could be coupled to a bright fluorophore like Alexa Fluor 488. nih.govnih.gov This process of functionalization resulted in a highly potent fluorescent molecular probe. Remarkably, the affinity of the probe for the receptor was not only preserved but in some cases, significantly enhanced. For instance, an alkyne precursor with a binding affinity (Ki) of 13 nM was converted into an Alexa Fluor 488 conjugate with an exceptionally high affinity of 80 pM. nih.govnih.govresearchgate.net

These targeted probes are invaluable tools that can be used in assays like flow cytometry to quantify specific binding to the target receptor, enabling further drug discovery and biological research. nih.govresearchgate.net Another study described the synthesis of naphthoic acid derivatives as fluorescent probes to screen for breakers of advanced glycation end-products (AGEs), which are implicated in numerous diseases. nih.gov The versatility of the naphthoic acid core allows for its chemical modification to create probes tailored for a wide array of biological targets and applications. researchgate.net

Table 3: Affinity of Functionalized 2-Naphthoic Acid Derivatives as P2Y14 Receptor Probes

| Compound | Modification | Binding Affinity (Ki) |

|---|---|---|

| Precursor 22 | Chain-elongated alkyne derivative | 13 nM |

Data from research on P2Y14 receptor antagonists, illustrating the successful functionalization of a naphthoic acid scaffold into a high-affinity fluorescent probe. nih.govnih.gov

Future Research Directions for 3 Benzoyl 2 Naphthoic Acid

Exploration of Novel Synthetic Pathways

Traditional synthesis of 3-Benzoyl-2-naphthoic acid typically relies on classical methods such as the Friedel-Crafts acylation of naphthalene (B1677914) derivatives. Future research will likely pivot towards more efficient, sustainable, and versatile synthetic strategies.

Continuous Flow Chemistry: The adoption of continuous flow synthesis presents a promising avenue for the production of this compound and its derivatives. nih.govdurham.ac.ukacs.orgorganic-chemistry.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions like Friedel-Crafts acylation. nih.gov Future studies could focus on developing a telescoped, multi-step flow process that starts from simple precursors and avoids the isolation of intermediates, thereby maximizing efficiency. nih.govacs.org

Photocatalytic Methods: The use of visible-light photocatalysis represents a green and powerful tool for organic synthesis. Aromatic ketones, a class to which this compound belongs, are known to act as efficient photocatalysts. acs.orgresearchgate.net Future research could explore the photocatalytic synthesis of the compound itself, potentially through radical-based approaches using carboxylic acid derivatives as precursors. rsc.org This approach could offer milder reaction conditions and a reduced environmental footprint compared to conventional methods.

Novel Rearrangement Strategies: Recent discoveries of unexpected rearrangement reactions to form substituted naphthoic acid derivatives suggest that non-traditional pathways are ripe for exploration. nih.govbohrium.com Investigations into Lewis acid-mediated or transition-metal-catalyzed rearrangements of specifically designed precursors could yield novel and highly regioselective routes to the this compound scaffold.

| Synthetic Approach | Potential Advantages | Research Focus |

| Continuous Flow Synthesis | Enhanced safety, higher yields, improved purity, scalability. nih.govorganic-chemistry.org | Development of integrated and automated multi-step synthesis. |

| Photocatalysis | Green reaction conditions, high functional group tolerance, novel reactivity. acs.orgrsc.org | Design of photocatalytic cycles using inexpensive catalysts and visible light. |

| Novel Rearrangements | Access to unique substitution patterns, high regioselectivity. nih.govbohrium.com | Exploration of new catalytic systems to promote acyl shifts or ring-forming cascades. |

Advanced Mechanistic Investigations of Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and discovering new transformations.

Kinetic and Thermodynamic Profiling: The Friedel-Crafts acylation of naphthalene is known to be highly sensitive to reaction conditions, with the ratio of isomers being a function of reactant concentrations, temperature, and time. rsc.orgruc.dk This points to a competition between kinetically and thermodynamically controlled pathways. stackexchange.comresearchgate.netreddit.com Future research should involve detailed kinetic studies of the benzoylation of 2-naphthoic acid or its precursors. By employing techniques like in-situ spectroscopic monitoring and computational modeling, researchers can elucidate the precise order of the reaction with respect to each component and determine the activation parameters (ΔH‡ and ΔS‡) for the formation of different isomers. rsc.org Such studies would provide a quantitative basis for selectively targeting the desired 3-benzoyl isomer.

Modeling Reaction Pathways: Advanced kinetic models, such as the Langmuir-Hinshelwood or Eley-Rideal mechanisms, can be applied to reactions involving solid acid catalysts, which are often used as greener alternatives in Friedel-Crafts reactions. ijates.comacs.orgresearchgate.net Future work could focus on developing a comprehensive mechanistic model that accounts for substrate adsorption, surface reaction, and product desorption, providing deeper insight into the catalytic cycle.

Design and Synthesis of New Functionalized Derivatives

The true potential of this compound may lie in its derivatives, where functionalization of either the naphthalene or benzoyl ring systems can tune its properties for specific purposes.

Systematic Derivatization: Future synthetic efforts should focus on the systematic introduction of a wide range of functional groups onto the molecular scaffold. researchgate.net For instance, installing electron-donating or electron-withdrawing groups on the benzoyl or naphthalene rings could modulate the compound's electronic properties, affecting its absorption spectrum and photochemical behavior. researchgate.net The carboxylic acid group serves as a versatile handle for creating esters, amides, and other derivatives, opening pathways to new materials and biologically active molecules. nbinno.com

Polymerizable Monomers: Incorporating polymerizable groups (e.g., vinyl, acrylate, or epoxide moieties) onto the this compound structure could lead to the development of novel high-performance polymers. The rigid naphthalene unit and the photoactive benzophenone (B1666685) core could impart desirable properties such as high thermal stability, specific optical characteristics, and photoreactivity, making them suitable for applications in advanced materials and coatings.

Expansion of Applications in Emerging Chemical Fields

The unique hybrid structure of this compound suggests its potential utility in several cutting-edge areas of chemistry.

Photocatalysis and Photoinitiators: The benzophenone moiety is a well-known photosensitizer and is widely used in photochemistry. researchgate.netthieme-connect.com Future research should investigate the use of this compound and its derivatives as organic photocatalysts for a variety of chemical transformations. acs.org Furthermore, these compounds could be designed as novel photoinitiators for polymerization processes, where the absorption properties can be tuned by chemical modification. researchgate.net The photoreduction of the benzophenone group is a key reaction that can initiate radical processes.

Materials Science: Naphthalene derivatives are foundational components in the development of organic electronic materials, dyes, and polymers due to their rigid, electron-rich aromatic structure. nbinno.comresearchgate.net Future studies could explore the incorporation of this compound derivatives into organic light-emitting diodes (OLEDs), sensors, or as building blocks for metal-organic frameworks (MOFs) where the carboxylic acid can act as a linker.

Medicinal Chemistry: The α-keto acid motif and aromatic scaffolds are present in many biologically active compounds. acs.orgmdpi.comnih.gov The structure of this compound could serve as a novel scaffold for the design of therapeutic agents. Future research could involve synthesizing a library of derivatives and screening them for various biological activities.

| Emerging Field | Potential Role of this compound | Research Direction |

| Photochemistry | Organic photocatalyst, photoinitiator. researchgate.netresearchgate.net | Evaluating catalytic efficiency in various organic reactions; studying initiation kinetics in polymerization. |

| Materials Science | Monomer for high-performance polymers, component in OLEDs. nbinno.com | Synthesis of polymers and characterization of their thermal and optical properties. |

| Medicinal Chemistry | Scaffold for drug design. acs.org | Synthesis of derivative libraries and high-throughput screening for biological activity. |

Synergistic Computational and Experimental Approaches

The integration of computational chemistry with experimental work is a powerful strategy to accelerate the research and development of new molecules.

Predictive Modeling: Density Functional Theory (DFT) is a potent tool for predicting the geometric and electronic properties of molecules. sciencepublishinggroup.commdpi.com Future research should extensively use DFT to calculate properties such as HOMO-LUMO energy gaps, molecular electrostatic potentials, and simulated absorption spectra for this compound and its proposed derivatives. researchgate.netmdpi.com These calculations can help rationalize observed reactivity and guide the design of new derivatives with targeted electronic and optical properties. nih.gov

Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. nih.gov This approach can be used in synergy with experimental kinetic studies to build a highly detailed picture of reaction mechanisms, such as the Friedel-Crafts acylation, and to understand the factors that control regioselectivity. sciencepublishinggroup.com This combined approach provides a more robust understanding than either method could achieve alone.

Q & A

Q. What synthetic routes are recommended for preparing 3-Benzoyl-2-naphthoic acid, and how do reaction conditions influence yields?

A two-step synthesis involving Friedel-Crafts acylation followed by oxidation is commonly employed. For example, benzoylation of 2-naphthoic acid derivatives using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) can introduce the benzoyl group. Subsequent oxidation with agents like KMnO₄ or CrO₃ under controlled pH and temperature ensures carboxyl group retention. Reaction yields depend on stoichiometric ratios, solvent polarity, and purification steps (e.g., column chromatography) .

Q. How can purification methods for this compound be optimized to achieve >95% purity?

Recrystallization using ethanol-water mixtures effectively removes unreacted precursors. Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) monitors purity, while preparative HPLC with a C18 column resolves polar byproducts. Solvent selection and gradient elution protocols are critical for minimizing co-elution of structurally similar impurities .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbonyl/benzoyl group positions. High-resolution mass spectrometry (HRMS) confirms molecular mass ([M+H]⁺). Infrared (IR) spectroscopy validates carboxylic acid (1700–1750 cm⁻¹) and ketone (1650–1700 cm⁻¹) functional groups. Cross-referencing with literature spectra ensures accuracy .

Advanced Research Questions

Q. How can homology modeling guide the design of this compound derivatives as P2Y14 receptor antagonists?

Using GPCR homology models (e.g., based on P2Y12R X-ray structures), researchers predict ligand-binding pockets. Docking simulations identify optimal sites for functionalization (e.g., piperidine ring substitution) to enhance affinity. Molecular dynamics simulations assess binding stability, while free-energy calculations (MM/GBSA) rank derivative efficacy. This approach validated the design of high-affinity fluorescent probes like MRS4174 (Ki = 80 pM) .

Q. What in vitro assays are suitable for evaluating this compound bioactivity, and how are they optimized?